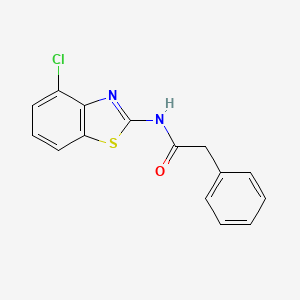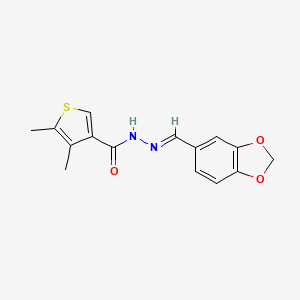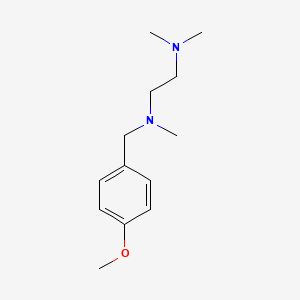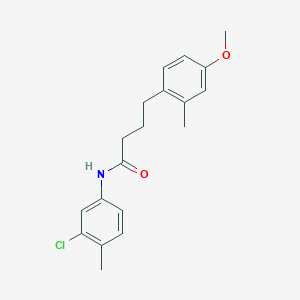![molecular formula C20H26N2O3 B5724660 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide, also known as A-804598, is a selective antagonist of P2X7 receptors. These receptors are found in immune cells, including microglia and macrophages, and play a key role in inflammatory responses. A-804598 has shown promise as a potential therapeutic target for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and chronic pain.
Wirkmechanismus
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide works by selectively blocking P2X7 receptors. These receptors are involved in the activation of inflammasomes, which are complexes that initiate the inflammatory response. By blocking P2X7 receptors, 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide can reduce the activation of inflammasomes and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and demyelination in animal models of multiple sclerosis, and has been shown to inhibit the release of pro-inflammatory cytokines in models of chronic pain. Additionally, 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors without affecting other receptors or systems in the body. However, one limitation is that 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide may not be effective in all inflammatory diseases, as the role of P2X7 receptors may vary depending on the disease.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide. One area of focus could be on developing more potent and selective P2X7 receptor antagonists. Additionally, research could be done to better understand the role of P2X7 receptors in different inflammatory diseases, and to determine which diseases may be most responsive to treatment with 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide. Finally, clinical trials could be conducted to determine the safety and efficacy of 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide in humans.
Synthesemethoden
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylpyridine with tert-butyl bromoacetate to form 2-tert-butyl-6-methylpyridine-3,5-dicarboxylate. This compound is then reacted with sodium hydride and 3,4-dimethoxybenzyl bromide to form 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications. In animal models of multiple sclerosis, 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been shown to reduce inflammation and demyelination. It has also been studied for its potential use in treating chronic pain, as it can inhibit the release of pro-inflammatory cytokines. Additionally, 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQGXXFAQCKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)




![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
